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Compound of Interest

Compound Name: 4-Fluoro-6-methoxypyrimidine

Cat. No.: B1462852 Get Quote

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development. As an

essential component of the nucleobases uracil, thymine, and cytosine, it is fundamental to the

structure of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine ring a

"privileged pharmacophore," a molecular framework that is frequently found in biologically

active compounds.[2] The synthetic versatility of the pyrimidine core allows for extensive

structural diversification, leading to a wide array of therapeutic applications, including

anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1]

4-Fluoro-6-methoxypyrimidine emerges as a particularly valuable synthetic intermediate

within this class. The strategic placement of a fluorine atom and a methoxy group on the

pyrimidine ring imparts unique electronic properties and provides reactive sites for further

chemical modification. The fluorine atom, a bioisostere of a hydrogen atom with distinct

electronic effects, can enhance metabolic stability and binding affinity. The methoxy group can

also influence solubility and electronic distribution. This guide provides a comprehensive

analysis of the core physicochemical properties of 4-Fluoro-6-methoxypyrimidine, offering

insights for researchers in drug discovery, chemical synthesis, and materials science.

Molecular and Structural Characteristics
4-Fluoro-6-methoxypyrimidine is a disubstituted aromatic heterocycle. Its structure is defined

by a pyrimidine ring functionalized with a fluorine atom at position 4 and a methoxy group at

position 6.
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Property Value

Molecular Formula C₅H₅FN₂O

Molecular Weight 128.11 g/mol

IUPAC Name 4-Fluoro-6-methoxypyrimidine

Canonical SMILES COC1=CC(=NC=N1)F

InChI Key N/A

CAS Number 147505-18-8

Figure 1: 2D Chemical Structure of 4-Fluoro-6-methoxypyrimidine (A representative 2D

structure)

Physical and Thermodynamic Properties
The physical state and thermal properties of a compound are critical for its handling,

formulation, and reaction setup. While specific experimental data for 4-Fluoro-6-
methoxypyrimidine is not extensively published, we can infer its properties based on closely

related analogs.
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Property Value (with notes) Source

Appearance

Expected to be a white to off-

white solid or liquid at room

temperature.

Inferred from similar

compounds

Melting Point

Not available. The related

compound 4-Amino-5-fluoro-2-

methoxypyrimidine has a

melting point of 191-195 °C.

Boiling Point

Not available. The analog 4-

Chloro-6-methoxypyrimidine

has a boiling point of 80 °C at

18 mmHg. The fluoro

derivative is expected to have

a comparable or slightly lower

boiling point.

[3]

Density

Not available. The analog 4-

Chloro-6-methoxypyrimidine

has a density of 1.292 g/cm³.

[3]

Causality Behind the Properties: The substitution pattern significantly influences these physical

properties. The presence of the polar pyrimidine ring and the electronegative fluorine and

oxygen atoms allows for dipole-dipole interactions. However, the molecule's relatively small

size and the lack of hydrogen bond donors suggest a moderate melting and boiling point

compared to derivatives with amino or hydroxyl groups.

Spectroscopic Profile: Elucidating the Molecular
Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical

compound. The following sections detail the expected spectroscopic signature of 4-Fluoro-6-
methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework and

the chemical environment of specific nuclei.[4]

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

Aromatic Protons: Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm

for pyrimidines). The proton at C2 (between the two nitrogen atoms) will likely appear as a

singlet. The proton at C5 will appear as a doublet due to coupling with the adjacent

fluorine atom (³J-HF).

Methoxy Protons: A sharp singlet corresponding to the three methyl protons of the

methoxy group is expected around δ 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The

carbon atom bonded to the fluorine (C4) will exhibit a large one-bond coupling constant

(¹J-CF), appearing as a doublet. The adjacent carbons (C5) will show smaller two-bond

couplings (²J-CF).

Methoxy Carbon: A single signal for the methoxy carbon is expected in the range of δ 55-

60 ppm.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for fluorinated compounds. A single

signal is expected, as there is only one fluorine atom in the molecule. This signal will be split

into a doublet due to coupling with the proton at C5 (³J-HF).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.[5] For 4-Fluoro-6-methoxypyrimidine, the following

characteristic absorption bands are anticipated:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3050-3150 C-H stretching Aromatic C-H

~2850-2960 C-H stretching Methoxy (CH₃)

~1550-1600 C=N and C=C stretching Pyrimidine ring

~1200-1300 C-O stretching Aryl-ether (methoxy)

~1000-1100 C-F stretching Aryl-fluoride

The analysis of IR spectra for substituted pyrimidines confirms that ring vibrations are often

observed in the 1400-1600 cm⁻¹ region.[6][7]

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules.[8]

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent

molecular ion peak is expected at an m/z corresponding to the molecular weight of the

compound (128.11).

Fragmentation Pattern: Common fragmentation pathways for pyrimidines involve the loss of

small neutral molecules. For 4-Fluoro-6-methoxypyrimidine, fragmentation could involve

the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon

monoxide (CO).

Reactivity, Stability, and Handling
Chemical Reactivity
The electronic nature of the pyrimidine ring, characterized by two electron-withdrawing nitrogen

atoms, makes it electron-deficient. This deficiency is further enhanced by the electronegative

fluorine atom at the C4 position. Consequently, the primary mode of reactivity is nucleophilic

aromatic substitution (SₙAr). The fluorine atom is a good leaving group, making the C4 position

susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This
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reactivity is the foundation of its utility as a synthetic building block for creating more complex,

biologically active molecules.[9][10]

Stability and Storage
Like many halogenated heterocyclic compounds, 4-Fluoro-6-methoxypyrimidine should be

handled with care.

Storage: It is advisable to store the compound in a tightly sealed container in a cool, dry, and

well-ventilated area, away from incompatible substances like strong oxidizing agents.[3]

Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent

potential degradation from moisture or air.

Thermal Stability: While specific data is unavailable, thermal decomposition can lead to the

release of hazardous gases, including nitrogen oxides (NOx), hydrogen fluoride (HF), and

carbon oxides.[11]

Experimental Workflow for Physicochemical
Characterization
A robust and validated experimental workflow is crucial for accurately determining the

physicochemical properties of any new chemical entity. The following diagram illustrates a

generalized workflow.
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Phase 1: Sample Preparation & Purity

Phase 2: Property Determination

Phase 3: Data Analysis

Synthesis of
4-Fluoro-6-methoxypyrimidine

Purification
(e.g., Chromatography, Recrystallization)

Purity & Identity Confirmation
(HPLC, LC-MS, NMR)

Melting Point
(DSC)

Solubility Screening
(Aqueous & Organic Solvents)

LogP Determination
(Shake-flask or HPLC)

pKa Measurement
(Potentiometric or UV-metric)

Data Compilation
& Analysis

Final Report & Datasheet

Click to download full resolution via product page

Caption: Generalized workflow for physicochemical property determination.
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Step-by-Step Protocol Example: Melting Point Determination via Differential Scanning

Calorimetry (DSC)

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium)

to ensure temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 1-3 mg of high-purity (>98%) 4-Fluoro-6-
methoxypyrimidine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty,

sealed pan as a reference.

Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the

sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

Data Acquisition: Record the heat flow as a function of temperature. The melting event will

appear as an endothermic peak on the thermogram.

Data Analysis: The onset temperature of the peak is typically reported as the melting point.

The area under the peak corresponds to the enthalpy of fusion.

Justification of Method: DSC is a highly accurate and reproducible method for determining

thermal transitions. It requires only a small amount of sample and provides both the melting

point and the enthalpy of fusion, which is a measure of the crystal lattice energy.

Applications in Drug Discovery and Chemical
Synthesis
The true value of 4-Fluoro-6-methoxypyrimidine lies in its application as a versatile building

block. The pyrimidine core is prevalent in a multitude of approved drugs, and this specific

derivative offers chemists a strategic starting point for synthesizing novel compounds.[1]

Scaffold for Kinase Inhibitors: The pyrimidine ring is a common hinge-binding motif in many

kinase inhibitors used in oncology. The C4 position can be functionalized with various amine-

containing groups to generate libraries of potential inhibitors.

Antiviral and Antimicrobial Agents: By modifying the C4 and C2 positions, researchers can

synthesize analogs of nucleosides or other compounds that interfere with viral or bacterial

replication pathways.[9]
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Fine-Tuning of Physicochemical Properties: The fluorine atom can be used to block

metabolic oxidation at that position, improving the pharmacokinetic profile of a drug

candidate. It can also modulate the pKa of nearby functional groups, which can be critical for

target engagement and cell permeability.

Safety and Handling Precautions
Based on safety data sheets for structurally similar halogenated pyrimidines, 4-Fluoro-6-
methoxypyrimidine should be handled with appropriate precautions.[12][13]

Hazard Statements:

H315: Causes skin irritation.[12][13]

H319: Causes serious eye irritation.[12][13]

H335: May cause respiratory irritation.[12]

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]

[13]

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[12]

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before

handling and to work in a well-ventilated fume hood.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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